molecular formula C10H11FO B8635131 Ethanone, 1-(4-ethyl-3-fluorophenyl)-

Ethanone, 1-(4-ethyl-3-fluorophenyl)-

Cat. No.: B8635131
M. Wt: 166.19 g/mol
InChI Key: QWMCJRIHOYBIPR-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-ethyl-3-fluorophenyl)- is an organic compound with the molecular formula C10H11FO It belongs to the class of aromatic ketones, characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanone, 1-(4-ethyl-3-fluorophenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-ethyl-3-fluorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(4-ethyl-3-fluorophenyl)ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(4-ethyl-3-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 4-ethyl-3-fluorobenzoic acid.

    Reduction: Formation of 1-(4-ethyl-3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the specific reaction.

Scientific Research Applications

Ethanone, 1-(4-ethyl-3-fluorophenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-ethyl-3-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    1-(4-Ethylphenyl)ethanone: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    1-(4-Methyl-3-fluorophenyl)ethanone: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric and electronic characteristics.

Uniqueness: Ethanone, 1-(4-ethyl-3-fluorophenyl)- is unique due to the presence of both an ethyl group and a fluorine atom on the aromatic ring. This combination of substituents can significantly influence the compound’s physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(4-ethyl-3-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3H2,1-2H3

InChI Key

QWMCJRIHOYBIPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of (4-ethyl-3-fluoro-phenylethynyl)-trimethyl-silane (1.43 g, 6.5 mmol), HgCl2 (250 mg, 0.92 mmol) in aqueous tetrahydrofuran (tetrahydrofuran, 10 mL, H2O, 3 mL), concentrated sulfuric acid (98%, 0.70 mL) was added and the mixture stirred for 6 hours. The mixture was poured into water (50 mL) and extracted with ether (3×20 mL). Removal of solvent gave a solid that was chromatographed (20% thyl acetate/hexanes) to give the desired product. 560 mg, 52%.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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